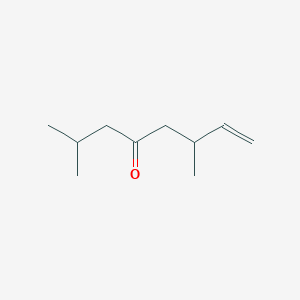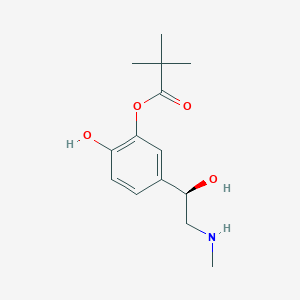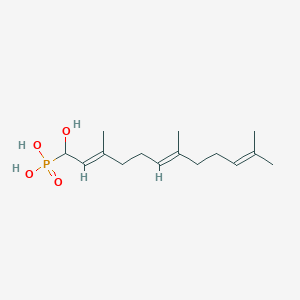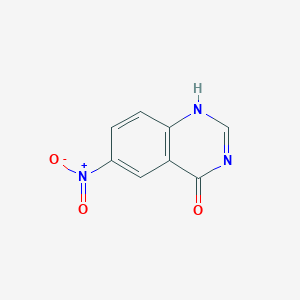
6-nitroquinazolin-4(3H)-one
概要
説明
6-Nitroquinazolin-4(3H)-one is a yellow solid compound . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of 6-nitroquinazolin-4(3H)-one has been reported in several studies. One study reported a facile synthesis of a novel quinazoline sulfone, 6-nitro-7-tosylquinazolin-4(3H)-one, using a modified protocol from 7-chloro-6-nitroquinazolin-4(3H)-one and sodium p-toluenesulfinate . Another study reported an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis, which involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .
Molecular Structure Analysis
The molecular formula of 6-nitroquinazolin-4(3H)-one is C8H5N3O3 . The structure of this compound has been determined by single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of 6-nitroquinazolin-4(3H)-one has not been extensively studied. More research is needed to fully understand its chemical reactions .
Physical And Chemical Properties Analysis
The molecular weight of 6-nitroquinazolin-4(3H)-one is 191.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and density have not been reported in the literature .
科学的研究の応用
Antimalarial Research
The quinazolinone scaffold is recognized for its potential in antimalarial therapy. 6-nitroquinazolin-4(3H)-one derivatives have been explored for their ability to inhibit the growth of malaria parasites. This is particularly significant in the search for new treatments due to the increasing resistance to current antimalarial drugs .
Antitumor Activity
This compound plays a crucial role in the synthesis of antitumor drugs. Its derivatives are often found in the structure of small molecule inhibitors targeting various cancers. The nitro group of 6-nitroquinazolin-4(3H)-one can be modified to enhance its interaction with cancer cell targets, making it a valuable component in the development of novel chemotherapeutic agents .
Anticonvulsant Properties
In the field of neurology, 6-nitroquinazolin-4(3H)-one derivatives have been investigated for their anticonvulsant properties. These compounds can modulate neurotransmitter pathways and have the potential to contribute to the treatment of epilepsy and other seizure disorders .
Fungicidal Applications
The structural framework of 6-nitroquinazolin-4(3H)-one is beneficial in creating fungicidal agents. Its derivatives can disrupt the cell wall synthesis of fungi, providing a mechanism to combat fungal infections in agriculture and medicine .
Antimicrobial Effects
Research has shown that quinazolinone derivatives exhibit broad-spectrum antimicrobial activity6-nitroquinazolin-4(3H)-one can be engineered to target specific bacterial strains, aiding in the fight against antibiotic-resistant bacteria .
Anti-inflammatory Uses
The anti-inflammatory potential of 6-nitroquinazolin-4(3H)-one is another area of interest. By inhibiting key inflammatory mediators, derivatives of this compound could be used to develop new anti-inflammatory medications for conditions such as arthritis and other chronic inflammatory diseases .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCKURXDGQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287586 | |
| Record name | 6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-nitroquinazolin-4(3H)-one | |
CAS RN |
6943-17-5 | |
| Record name | 6943-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 6-nitroquinazolin-4(3H)-one?
A1: 6-Nitroquinazolin-4(3H)-one is characterized by the following:
- Molecular Formula: C8H5N3O3 [, ]
- Spectroscopic Data: Characterization often involves techniques like FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC, HMBC, and mass spectrometry. []
Q2: What is known about the crystal structure of 6-nitroquinazolin-4(3H)-one?
A2: Single-crystal X-ray analysis reveals that the quinazolinone unit in 6-nitroquinazolin-4(3H)-one is essentially planar. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring system. Intermolecular hydrogen bonds (N—H⋯O, C—H⋯N, and C—H⋯O) contribute to the stability of the crystal structure. [, ]
Q3: Has 6-nitroquinazolin-4(3H)-one been used as a building block for other compounds?
A3: Yes, 6-nitroquinazolin-4(3H)-one serves as a precursor in various synthetic pathways. For instance, it can be alkylated with aliphatic and aromatic haloid methyl ketones to yield carbonyl derivatives with potential pharmacological applications. [] It has also been utilized in the synthesis of glycosylated carboranylquinazolines, which are being explored as potential agents for boron neutron capture therapy (BNCT). This synthesis involves a series of reactions, including condensation, reduction, and glycosylation. []
Q4: Are there any studies on the stability of 6-nitroquinazolin-4(3H)-one?
A4: While specific stability data for 6-nitroquinazolin-4(3H)-one might be limited in the provided research, a related compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188), has been investigated for its stability in solutions. UV-Vis spectroscopy revealed that BG1188 exhibits time-dependent stability differences in ultrapure water and dimethyl sulfoxide (DMSO). []
Q5: Are there any known applications of 6-nitroquinazolin-4(3H)-one in material science?
A5: The provided research focuses primarily on the chemical synthesis and potential biological applications of 6-nitroquinazolin-4(3H)-one and its derivatives. Information regarding its use in material science or as a functional material is not available in these papers.
Q6: What analytical methods are commonly employed to characterize and quantify 6-nitroquinazolin-4(3H)-one?
A6: Researchers utilize a combination of techniques for characterizing and quantifying 6-nitroquinazolin-4(3H)-one. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



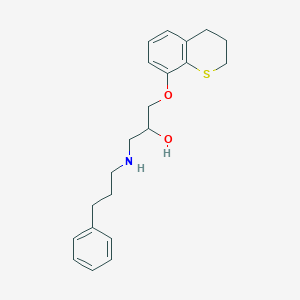
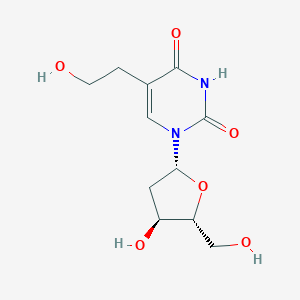

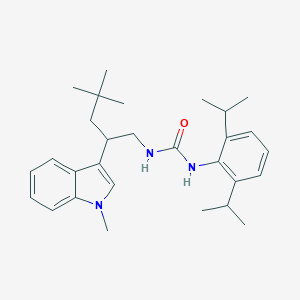
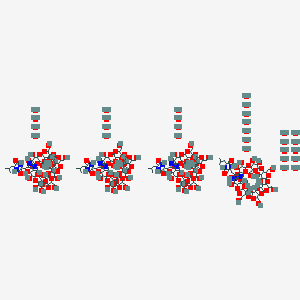
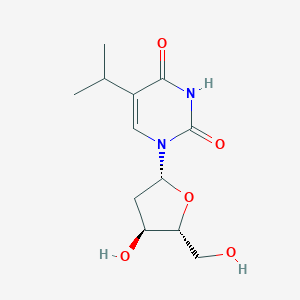

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)


